molecular formula C18H16ClN3O4S2 B6483078 2-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-(3-methoxyphenyl)acetamide CAS No. 922099-82-9

2-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-(3-methoxyphenyl)acetamide

Cat. No. B6483078
CAS RN: 922099-82-9
M. Wt: 437.9 g/mol
InChI Key: MNOVBZIMWJKEJS-UHFFFAOYSA-N
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Description

2-[2-(4-Chlorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-(3-methoxyphenyl)acetamide, also known as CMT-3, is a synthetic, small molecule compound that has been used in scientific research in recent years. CMT-3 is a derivative of thiazol-4-yl and has been found to have a wide range of applications in biochemistry and physiology.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including our compound of interest, have demonstrated significant antimicrobial properties. Researchers have explored their effectiveness against various pathogens, such as bacteria and fungi . The compound’s structural features may contribute to its ability to inhibit microbial growth.

Antioxidant Properties

The compound’s structure suggests it may possess antioxidant activity. Antioxidants play a crucial role in neutralizing harmful free radicals, which can contribute to oxidative stress and various diseases. Investigating its radical-scavenging abilities could be valuable .

properties

IUPAC Name

2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4S2/c1-26-15-4-2-3-13(9-15)20-17(23)10-14-11-27-18(21-14)22-28(24,25)16-7-5-12(19)6-8-16/h2-9,11H,10H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOVBZIMWJKEJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-(3-methoxyphenyl)acetamide

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